molecular formula C9H12N4O B145537 2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol CAS No. 131882-24-1

2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol

Cat. No.: B145537
CAS No.: 131882-24-1
M. Wt: 192.22 g/mol
InChI Key: GGQCJPWFIXARCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol typically involves the reaction of 1H-benzimidazole-2-yl hydrazine with ethylene oxide. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature and pressure conditions to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the polymerization of tubulin, thereby disrupting microtubule formation in cells. This action is similar to other benzimidazole derivatives used as anthelmintic agents . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals through various reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(1H-Benzo[d]imidazol-2-yl)hydrazinyl)ethanol stands out due to its unique combination of hydrazino and ethanol functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

131882-24-1

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-[amino(1H-benzimidazol-2-yl)amino]ethanol

InChI

InChI=1S/C9H12N4O/c10-13(5-6-14)9-11-7-3-1-2-4-8(7)12-9/h1-4,14H,5-6,10H2,(H,11,12)

InChI Key

GGQCJPWFIXARCR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)N(CCO)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N(CCO)N

Synonyms

Ethanol, 2-[1-(1H-benzimidazol-2-yl)hydrazino]- (9CI)

Origin of Product

United States

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